molecular formula C18H18BrN2+ B082707 N,N'-4-Xylylenebis(pyridinium) CAS No. 14208-10-7

N,N'-4-Xylylenebis(pyridinium)

Cat. No.: B082707
CAS No.: 14208-10-7
M. Wt: 342.3 g/mol
InChI Key: MRNXNYOVVRYWEZ-UHFFFAOYSA-M
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Description

N,N’-4-Xylylenebis(pyridinium) is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring N,N’-4-Xylylenebis(pyridinium) is specifically known for its unique structure, where two pyridinium rings are connected by a xylylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-4-Xylylenebis(pyridinium) typically involves the quaternization reaction of pyridine with an organic halide. One common method is to react pyridine with 1,4-dibromomethylbenzene (also known as p-xylylene dibromide) under controlled conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of N,N’-4-Xylylenebis(pyridinium) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly solvents and catalysts may be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N’-4-Xylylenebis(pyridinium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinium rings can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridinium rings.

    Reduction: Reduced forms of the pyridinium rings.

    Substitution: Substituted pyridinium compounds with various functional groups.

Scientific Research Applications

N,N’-4-Xylylenebis(pyridinium) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium-based compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of materials with specific properties, such as ionic liquids and polymers.

Comparison with Similar Compounds

N,N’-4-Xylylenebis(pyridinium) can be compared with other pyridinium salts, such as:

    N-Methylpyridinium: Known for its use in organic synthesis and as a phase-transfer catalyst.

    N-Phenylpyridinium: Studied for its potential biological activities and as a precursor for the synthesis of heterocyclic compounds.

    N-Benzylpyridinium: Used in the preparation of ionic liquids and as a reagent in organic reactions.

Uniqueness: N,N’-4-Xylylenebis(pyridinium) is unique due to its xylylene bridge, which provides distinct structural and electronic properties compared to other pyridinium salts. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

14208-10-7

Molecular Formula

C18H18BrN2+

Molecular Weight

342.3 g/mol

IUPAC Name

1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide

InChI

InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1

InChI Key

MRNXNYOVVRYWEZ-UHFFFAOYSA-M

SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-]

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-]

Pictograms

Irritant

Synonyms

4-DPX
alpha,alpha'-dipyridinium p-xylene dibromide
N,N'-4-xylylenebis(pyridinium bromide)
N,N'-4-xylylenebis(pyridinium)
p-xylenebis(pyridinium bromide)
p-xylylene bis(pyridinium) bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?

A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]

Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?

A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []

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